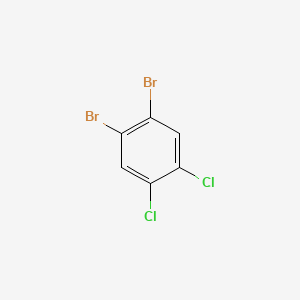

1,2-Dibromo-4,5-dichlorobenzene

Description

Contextual Significance of Polyhalogenated Aromatic Systems in Chemical Research

Polyhalogenated aromatic compounds (PHAHs) are a class of organic molecules characterized by a planar, polycyclic structure with multiple halogen atoms attached. mdpi.com These compounds, which include well-known groups like polychlorinated biphenyls (PCBs), dibenzodioxins (PCDDs), and dibenzofurans (PCDFs), are of significant interest in chemical research primarily due to their environmental persistence and biological interactions. mdpi.com Many PHAHs are recognized as persistent organic pollutants (POPs) that can remain in the environment for extended periods. mdpi.com

The scientific community has dedicated considerable research to understanding the behavior of these compounds. nih.gov A key area of investigation is their interaction with biological systems, such as the aryl hydrocarbon receptor (AhR), which is believed to mediate their toxic effects. mdpi.com The structural similarities among certain PHAHs determine their ability to bind to cellular receptors, potentially altering vital functions and gene expression. nih.gov The study of these interactions is crucial for understanding their mechanisms of action. mdpi.comnih.gov Furthermore, the diverse range of species sensitivity to these compounds presents a complex scientific challenge, and understanding the biological basis for these differences is an active area of research. nih.gov The synthesis, analysis, and safe disposal of polyhalogenated aromatic compounds continue to drive research and development of new chemical technologies. nih.gov

Structural Framework and Isomeric Considerations Pertaining to 1,2-Dibromo-4,5-dichlorobenzene

This compound is a highly halogenated aromatic compound with the chemical formula C₆H₂Br₂Cl₂. guidechem.com The structure consists of a central benzene (B151609) ring substituted with two bromine atoms and two chlorine atoms on adjacent carbons. Specifically, the bromine atoms are located at positions 1 and 2, while the chlorine atoms are at positions 4 and 5.

The molecular weight of this compound is approximately 304.79 g/mol . guidechem.com Physical property data indicates a melting point in the range of 150-152 °C and a boiling point of 120 °C at a reduced pressure of 5.8 Torr. guidechem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 73557-66-1 guidechem.comchemsrc.comchemicalbook.com |

| Molecular Formula | C₆H₂Br₂Cl₂ guidechem.com |

| Molecular Weight | 304.79 g/mol guidechem.com |

| Melting Point | 150-152 °C guidechem.com |

| Boiling Point | 120 °C (at 5.8 Torr) guidechem.com |

| Density | 2.091 g/cm³ (Predicted) guidechem.com |

Isomerism is a key consideration for substituted benzenes. For a dibromodichlorobenzene, numerous constitutional isomers are possible depending on the relative positions of the four halogen substituents on the benzene ring. For instance, dichlorobenzene itself has three isomers: 1,2- (ortho), 1,3- (meta), and 1,4- (para) dichlorobenzene. doubtnut.comwikipedia.org Similarly, dibromobenzene also exists in these three isomeric forms. wikipedia.orgwikipedia.org The specific arrangement of the four halogens in this compound is just one of several possible structural variations for a compound with the formula C₆H₂Br₂Cl₂. Other isomers include, for example, 1,4-dibromo-2,5-dichlorobenzene (B1594064) and 1,2-dibromo-4,6-dichlorobenzene. scbt.com

Overview of Research Trajectories for this compound

The research trajectory for this compound appears primarily centered on its availability as a chemical intermediate for synthetic and research purposes. It is listed by various chemical suppliers, indicating its use in laboratory settings. chemicalbook.com

One area of research where this compound is mentioned is in the context of isomerization and disproportionation reactions of halogenated benzenes. A patent describing a process for producing 1-bromo-3,5-dichlorobenzene (B43179) notes that this compound can be formed as a by-product in a reaction mixture containing other monobromodichlorobenzenes and dibromodichlorobenzenes when heated in the presence of an aluminum halide catalyst. google.com This suggests its potential involvement in studies aimed at understanding and controlling the synthesis of specific halogenated aromatic isomers. The compound can serve as a starting material or a reference standard in the development of synthetic methodologies for complex halogenated systems.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-bromo-3,5-dichlorobenzene |

| 1,2-Dichlorobenzene (B45396) |

| 1,3-Dichlorobenzene |

| 1,4-Dichlorobenzene (B42874) |

| 1,2-Dibromobenzene (B107964) |

| 1,3-Dibromobenzene |

| 1,4-Dibromobenzene |

| 1,4-dibromo-2,5-dichlorobenzene |

| 1,2-dibromo-4,6-dichlorobenzene |

| Polychlorinated biphenyls (PCBs) |

| Polychlorinated dibenzodioxins (PCDDs) |

| Polychlorinated dibenzofurans (PCDFs) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4,5-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLDCMHIIUWWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399766 | |

| Record name | 1,2-dibromo-4,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73557-66-1 | |

| Record name | 1,2-dibromo-4,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1,2 Dibromo 4,5 Dichlorobenzene

Generation and Trapping of Aryne Intermediates from 1,2-Dibromo-4,5-dichlorobenzene

Arynes are highly reactive intermediates derived from aromatic rings by the formal removal of two ortho substituents. Their high reactivity makes them valuable in the synthesis of complex organic molecules. The generation of arynes from this compound provides a pathway to functionalized aromatic compounds.

Reactions with Organolithium Reagents and Alkali Metal Amides

The treatment of 1,2-dihaloarenes with strong bases, such as organolithium reagents or alkali metal amides, is a common method for generating aryne intermediates. In the case of this compound, the reaction proceeds through a halogen-metal exchange followed by elimination.

Organolithium reagents, like n-butyllithium or tert-butyllithium (B1211817), can selectively abstract a bromine atom due to the greater lability of the carbon-bromine bond compared to the carbon-chlorine bond. This initial bromine-lithium exchange forms a transient aryllithium species. Subsequent elimination of the adjacent bromine atom and the newly introduced lithium results in the formation of 4,5-dichloro-benzyne. The aryne is then trapped in situ by a suitable trapping agent.

Alkali metal amides, such as sodium amide or potassium amide, can also be employed to generate arynes. The mechanism with these reagents involves an initial deprotonation of an aromatic hydrogen, though with this compound, the halogen-metal exchange pathway with organolithiums is more prevalent.

The choice of reagent and reaction conditions can influence the efficiency of aryne generation and the outcome of subsequent trapping reactions.

Diels-Alder Cycloaddition Reactions of Derived Arynes

Once generated, the highly strained 4,5-dichloro-benzyne readily undergoes cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. wikipedia.orgsigmaaldrich.com In this context, the aryne serves as the dienophile, reacting with a conjugated diene.

For example, the 4,5-dichloro-benzyne generated from this compound can be trapped with dienes like furan (B31954) or cyclopentadiene. This reaction leads to the formation of bicyclic adducts, providing a route to complex, functionalized aromatic systems. The regioselectivity and stereoselectivity of these cycloadditions are important considerations in synthetic design. The substituents on both the aryne and the diene can influence the orientation of the addition.

The Diels-Alder reaction of arynes is a versatile method for the synthesis of a variety of compounds, including substituted naphthalenes and other polycyclic aromatic hydrocarbons. sigmaaldrich.com

Halogen-Metal Exchange Reactions and Subsequent Derivatizations

Halogen-metal exchange is a fundamental reaction in organometallic chemistry, enabling the conversion of aryl halides into more reactive organometallic species. researchgate.net This transformation is particularly useful for creating new carbon-carbon and carbon-heteroatom bonds.

Formation of Organosilicon Compounds (e.g., Bis(trimethylsilyl) derivatives)

The bromine atoms in this compound are susceptible to halogen-metal exchange with organolithium reagents. This reaction can be followed by quenching with an electrophile, such as a silicon-containing compound, to introduce silicon moieties onto the aromatic ring.

A notable application is the synthesis of bis(trimethylsilyl) derivatives. The reaction of this compound with an excess of a strong base like tert-butyllithium at low temperatures, followed by the addition of trimethylsilyl (B98337) chloride (TMSCl) or trimethylsilyl triflate (TMSOTf), can lead to the formation of 1,2-bis(trimethylsilyl)-4,5-dichlorobenzene. nih.gov Mechanistic studies on the related 1,2-dibromobenzene (B107964) suggest that this can occur through a sequence of bromine-lithium exchanges and subsequent derivatizations, without the formation of a dilithiobenzene intermediate. nih.gov

These organosilicon compounds are valuable intermediates in organic synthesis, serving as precursors for other functional groups or for the construction of more complex molecular architectures.

Chemoselectivity in Halogen-Silicon Exchange

A key aspect of the reactions of this compound is the chemoselectivity of the halogen-metal exchange. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond. Consequently, organolithium reagents will preferentially react with the bromine atoms.

This selectivity allows for the targeted functionalization of the aromatic ring at the positions originally bearing the bromine atoms, while leaving the chlorine atoms intact. This differential reactivity is a powerful tool for the regioselective synthesis of polysubstituted aromatic compounds. By carefully controlling the stoichiometry of the organolithium reagent and the subsequent electrophile, it is possible to achieve either mono- or di-silylation at the former bromine positions.

Exploration of Other Reactive Pathways

Beyond aryne formation and halogen-metal exchange, the reactivity of this compound can be explored in other contexts, such as in the study of non-covalent interactions. The presence of multiple halogen atoms on the benzene (B151609) ring makes it a candidate for investigating halogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. In the solid state, molecules of this compound could potentially exhibit C-Br···Cl or C-Br···Br interactions, influencing their crystal packing and solid-state properties. Studies on similar dihalobenzenes have shown that such interactions can play a significant role in determining the crystal structure architecture. uchile.cl

While less explored than its aryne and organometallic chemistry, the potential for this compound to participate in other reactive pathways, such as transition metal-catalyzed cross-coupling reactions, also exists. These reactions could provide alternative routes for the selective functionalization of this polysubstituted aromatic compound. Further research in these areas could uncover novel synthetic applications and a deeper understanding of its chemical behavior.

Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SNAr) reactions are a key feature of the reactivity of halogenated aromatic compounds. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The reaction generally proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The presence of electron-withdrawing groups, such as the nitro group (NO₂), in positions ortho or para to the leaving group, stabilizes this intermediate and thus facilitates the reaction. libretexts.org

While specific studies on the nucleophilic aromatic substitution of this compound are not extensively detailed in the provided search results, the principles of SNAr reactions on similar polyhalogenated benzenes provide a strong basis for predicting its behavior. For instance, in reactions involving amines, it is expected that the amine would act as the nucleophile, displacing one of the halogen atoms. youtube.com The rate and regioselectivity of such a reaction would be influenced by the nature of the nucleophile, the reaction conditions, and the relative lability of the bromine versus chlorine atoms as leaving groups. In many cases, the leaving group ability follows the trend I > Br > Cl > F, however, the rate-determining step is the nucleophilic attack, which is favored by more electronegative halogens that polarize the carbon-halogen bond. youtube.com

In the context of this compound, the chlorine atoms enhance the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. A strong nucleophile would attack one of the carbon atoms bearing a halogen, leading to the formation of a Meisenheimer-type intermediate. Subsequent elimination of a halide ion would restore the aromaticity of the ring.

Potential for Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wiley.com Palladium-catalyzed reactions, in particular, are widely employed for the functionalization of aryl halides. mdpi.commdpi.com The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf > Cl. This trend suggests that the bromine atoms in this compound would be more reactive than the chlorine atoms in typical palladium-catalyzed cross-coupling reactions.

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. It is anticipated that this compound would selectively undergo coupling at the C-Br bonds. nih.govuwindsor.ca

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. For this compound, this would likely lead to the selective formation of alkynyl-substituted dichlorobenzenes. nih.gov

Negishi Coupling: This reaction utilizes organozinc reagents to couple with organohalides. It is a highly effective method for forming C-C bonds. acs.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It offers a direct route to arylamines from this compound.

The table below summarizes the expected selective reactivity in various palladium-catalyzed cross-coupling reactions.

| Cross-Coupling Reaction | Coupling Partner | Expected Selective Reactivity |

| Suzuki-Miyaura | Arylboronic acid | C-Br bond |

| Sonogashira | Terminal alkyne | C-Br bond |

| Negishi | Organozinc reagent | C-Br bond |

| Buchwald-Hartwig | Amine | C-Br bond |

This table is based on general principles of cross-coupling reactivity and the known reactivity order of halogens.

Dehydrohalogenation Reactions

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide from a substrate. In aromatic systems, this can lead to the formation of benzyne (B1209423) intermediates. For a dehydrohalogenation to occur, a strong base is typically required to abstract a proton from a carbon atom adjacent to a carbon bearing a halogen. byjus.com

In the case of this compound, there are two hydrogen atoms on the ring. Abstraction of one of these protons by a strong base, such as sodium amide (NaNH₂) or alcoholic potassium hydroxide (B78521) (KOH), could initiate the elimination of a neighboring halogen atom. byjus.comlearncbse.in Given the presence of both bromine and chlorine, there is potential for the selective elimination of HBr or HCl. The relative ease of elimination would depend on the acidity of the adjacent C-H bond and the leaving group ability of the halogen.

The resulting aryne intermediate, 4,5-dichloro-1,2-dehydrobenzene, would be highly reactive and could be trapped by various nucleophiles present in the reaction mixture. This provides a pathway to a range of substituted dichlorobenzene derivatives. The regioselectivity of the nucleophilic addition to the aryne would be governed by the electronic effects of the remaining chloro substituents.

Spectroscopic Characterization and Structural Elucidation of 1,2 Dibromo 4,5 Dichlorobenzene

Vibrational Spectroscopy Applications (Infrared and Raman)

The C-H stretching vibrations in the aromatic ring are anticipated to appear in the region of 3100-3000 cm⁻¹. The substitution pattern on the benzene (B151609) ring significantly influences the C-C stretching vibrations, which are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. The carbon-halogen stretching vibrations are characteristic and fall in the lower frequency region of the spectrum. Specifically, C-Cl stretching vibrations are typically observed in the 800-600 cm⁻¹ range, while the heavier C-Br bonds vibrate at lower frequencies, generally between 600 and 500 cm⁻¹.

In-plane and out-of-plane bending vibrations of the C-H bonds and the benzene ring itself would further contribute to the unique IR and Raman spectra of 1,2-Dibromo-4,5-dichlorobenzene, providing a complete vibrational profile. A detailed analysis of these modes would require experimental data or high-level computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would provide critical structural information.

Due to the symmetrical nature of this compound, the two protons on the benzene ring are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single signal. The chemical shift of this signal would be influenced by the electron-withdrawing effects of the four halogen substituents, likely appearing in the downfield region of the spectrum, estimated to be around 7.5-8.0 ppm.

The ¹³C NMR spectrum would provide more detailed information about the carbon framework. Due to symmetry, three distinct signals would be expected for the six carbon atoms of the benzene ring: one for the two carbons bonded to bromine, one for the two carbons bonded to chlorine, and one for the two carbons bonded to hydrogen. The carbons attached to the highly electronegative halogen atoms would be significantly deshielded, appearing at lower field values (higher ppm).

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~ 7.5 - 8.0 | Singlet |

| ¹³C | C-Br: ~120-130 | - |

| C-Cl: ~130-140 | - | |

| C-H: ~130-135 | - |

Note: These are estimated values and require experimental verification.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. The electron ionization (EI) mass spectrum of this compound would exhibit a prominent molecular ion peak (M⁺).

The isotopic distribution pattern of the molecular ion peak would be highly characteristic due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This would result in a complex cluster of peaks for the molecular ion, which can be calculated and compared with the experimental spectrum to confirm the elemental composition.

Common fragmentation pathways for halogenated benzenes involve the loss of halogen atoms and the benzene ring's fragmentation. Therefore, fragment ions corresponding to the loss of Br, Cl, and combinations thereof would be expected in the mass spectrum of this compound.

X-ray Crystallography and Solid-State Structural Insights

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would show absorption bands corresponding to π → π* transitions of the benzene ring.

The presence of halogen substituents causes a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. The two main absorption bands for benzene, the E₂-band (~204 nm) and the B-band (~254 nm), would be shifted to longer wavelengths in this compound. The intensity of these bands may also be affected by the halogen substitution. Analyzing the precise wavelengths and molar absorptivities of these transitions can provide insights into the electronic structure of the molecule.

Computational and Theoretical Studies on 1,2 Dibromo 4,5 Dichlorobenzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods provide insights that complement experimental data, offering a detailed view of the molecule's fundamental characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, including molecules. DFT calculations can accurately predict the optimized molecular geometry, bond lengths, and bond angles of halogenated benzenes. For 1,2-dibromo-4,5-dichlorobenzene, DFT would likely confirm a planar aromatic ring structure. The presence of four halogen substituents—two bromine and two chlorine atoms—would induce slight distortions in the benzene (B151609) ring from a perfect hexagon.

The carbon-halogen bond lengths are a key feature. Due to the larger atomic radius of bromine compared to chlorine, the C-Br bonds are expected to be longer than the C-Cl bonds. The electron-withdrawing nature of the halogen atoms would also influence the carbon-carbon bond lengths within the aromatic ring, causing slight variations from the standard 1.39 Å found in benzene.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Similar Halogenated Benzenes

| Parameter | Predicted Value Range |

| C-C Bond Length (Aromatic) | 1.39 - 1.41 Å |

| C-H Bond Length | ~1.08 Å |

| C-Cl Bond Length | 1.73 - 1.75 Å |

| C-Br Bond Length | 1.88 - 1.90 Å |

| C-C-C Bond Angle | 118 - 122° |

| C-C-Cl Bond Angle | 119 - 121° |

| C-C-Br Bond Angle | 119 - 121° |

Analysis of Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.

In this compound, the HOMO is expected to be a π-orbital associated with the benzene ring, with contributions from the p-orbitals of the halogen atoms. The LUMO is likely to be a π*-antibonding orbital of the aromatic system. The strong electron-withdrawing effect of the chlorine and bromine atoms would lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The HOMO-LUMO gap is anticipated to be significant, indicating a relatively stable molecule.

Reactivity Descriptors and Reaction Pathways Modeling

Computational chemistry also provides tools to predict how and where a molecule is likely to react. Reactivity descriptors derived from the electronic structure offer quantitative measures of a molecule's susceptibility to different types of chemical attack.

Fukui Functions and Local Reactivity Indices

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These indices are derived from the change in electron density as an electron is added to or removed from the molecule. For this compound, the carbon atoms bonded to the halogens and the unsubstituted carbon atoms would have different local reactivity indices. The Molecular Electrostatic Potential (MEP) surface is another tool that visually represents the regions of positive and negative electrostatic potential on the molecule, highlighting areas prone to electrophilic and nucleophilic attack.

Bond Dissociation Energies and Energetic Profiles

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Computational models can calculate the BDE for each bond in this compound. The C-Br bonds are generally weaker than the C-Cl bonds, and both are significantly weaker than the C-H and C-C bonds of the aromatic ring. This suggests that under certain conditions, such as pyrolysis or photolysis, the C-Br bond would be the most likely to break first. Modeling reaction pathways and their energetic profiles can predict the most favorable mechanisms for various chemical transformations.

Table 2: Predicted Bond Dissociation Energies (BDE) for this compound

| Bond | Predicted BDE (kJ/mol) |

| C-H | ~420 |

| C-C (aromatic) | >450 |

| C-Cl | ~390 |

| C-Br | ~330 |

Thermodynamic and Kinetic Considerations from Computational Models

Computational models can also be employed to calculate the thermodynamic properties of this compound, such as its standard enthalpy of formation, entropy, and heat capacity. These calculations are often based on the vibrational frequencies obtained from DFT calculations.

By modeling the transition states of potential reactions, it is possible to determine the activation energies, providing insights into the reaction kinetics. For instance, in reactions involving the substitution of a halogen atom, computational models can help to predict whether the reaction will proceed via a nucleophilic aromatic substitution or another mechanism, and which halogen is more likely to be substituted. These thermodynamic and kinetic data are invaluable for understanding the behavior of this compound in various chemical processes and for designing synthetic routes.

Investigation of Electronic Properties (e.g., Nonlinear Optics)

Computational chemistry provides powerful tools for the investigation of the electronic properties of molecules like this compound. While specific studies focusing exclusively on the nonlinear optical (NLO) properties of this particular compound are not extensively documented in publicly available literature, the electronic structure can be inferred from studies on related dihalobenzenes. The arrangement of electron-withdrawing halogen substituents on the benzene ring significantly influences the distribution of electron density and the molecular polarizability, which are key factors in determining NLO characteristics.

The potential for NLO properties is related to the molecular hyperpolarizability. A significant hyperpolarizability can arise from charge-transfer transitions within the molecule. In substituted benzenes, this is often achieved with a combination of electron-donating and electron-withdrawing groups. While all substituents on this compound are electron-withdrawing, the difference in electronegativity and polarizability between bromine and chlorine could lead to some degree of intramolecular charge asymmetry, potentially giving rise to modest NLO effects.

To computationally predict the NLO properties of this compound, one would typically calculate the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β) using quantum chemical software. The following table illustrates the kind of data that would be generated from such a computational study.

Table 1: Illustrative Calculated Electronic Properties of this compound Disclaimer: The following data is illustrative and based on general principles of computational chemistry for similar molecules. It is not derived from a specific published study on this compound.

| Property | Symbol | Illustrative Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | 1.5 | Debye |

| Mean Polarizability | ⟨α⟩ | 150 | a.u. |

| First-Order Hyperpolarizability | β | 5 x 10-30 | esu |

Molecular Dynamics Simulations for Conformational and Intermolecular Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For a semi-rigid molecule like this compound, MD simulations can provide insights into the subtle vibrational and rotational motions of the molecule and how it interacts with its neighbors in a condensed phase (liquid or solid).

While specific MD simulation studies on this compound are not readily found in the surveyed literature, the methodology would involve defining a force field that describes the potential energy of the system as a function of the atomic coordinates. This force field includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

A simulation would typically start with an initial configuration of a number of this compound molecules in a simulation box. By integrating Newton's equations of motion, the trajectories of all atoms are followed over time. Analysis of these trajectories can reveal important information about the structure and dynamics of the system. For instance, the radial distribution function can be calculated to understand the local packing and ordering of the molecules.

The primary conformational flexibility in this compound would be limited to the out-of-plane vibrations of the substituents and the benzene ring. The intermolecular behavior would be dominated by halogen bonding and van der Waals interactions, which would dictate the packing in the solid state and the local structure in the liquid state.

Table 2: Illustrative Intermolecular Interaction Parameters for this compound for a Molecular Dynamics Simulation Disclaimer: The following data is illustrative and represents typical parameters used in a classical force field for similar halogenated aromatic compounds. It is not from a specific published study on this compound.

| Interaction Pair | Lennard-Jones Well Depth (ε) (kJ/mol) | Lennard-Jones Radius (σ) (Å) |

|---|---|---|

| Br - Br | 1.5 | 3.5 |

| Cl - Cl | 0.8 | 3.3 |

| Br - Cl | 1.1 | 3.4 |

| C - C (aromatic) | 0.3 | 3.4 |

Applications of 1,2 Dibromo 4,5 Dichlorobenzene in Advanced Materials and Organic Synthesis

Utility as a Core Building Block in Organic Synthesis

The arrangement of bromine and chlorine atoms on the benzene (B151609) ring makes 1,2-dibromo-4,5-dichlorobenzene a versatile precursor for a range of organic molecules. The differential reactivity of the C-Br and C-Cl bonds, and the potential for dehydrohalogenation, are key to its utility.

This compound is a potential precursor for the generation of 4,5-dichlorobenzyne, a highly reactive aryne intermediate. Arynes are derived from an aromatic ring by the removal of two adjacent substituents, resulting in a formal triple bond within the ring. wikipedia.org These intermediates are not stable and are typically generated in situ to be trapped by a reacting species.

The common method for generating arynes from ortho-dihalobenzenes involves treatment with a strong base, which induces a 1,2-elimination reaction. wikipedia.orgias.ac.in In the case of this compound, the two adjacent bromine atoms can be eliminated to form the 4,5-dichlorobenzyne intermediate. This reactive species can then undergo various cycloaddition reactions, such as the Diels-Alder reaction, or nucleophilic additions to form complex, substituted aromatic products. wikipedia.orgias.ac.in The generation of arynes from 1,2-disubstituted arenes often proceeds under milder conditions compared to other methods. wikipedia.org

General Methods for Aryne Generation:

| Precursor Type | Reagents | Description |

|---|---|---|

| o-Dihalobenzene | Strong base (e.g., n-BuLi, LDA) | Dehydrohalogenation leads to the formation of the aryne. |

| 1-Bromo-2-fluorobenzene | Magnesium (Mg) | Dehalogenation results in benzyne (B1209423) generation. |

| 2-Aminobenzotriazole | Lead acetate | Oxidative decomposition generates benzyne. |

The presence of multiple halogen atoms allows this compound to be used in cross-coupling reactions to build larger, more complex molecules. A notable application is in the synthesis of Z-shaped polycyclic aromatic hydrocarbons (PAHs) that have embedded five-membered rings.

In a recent study, this compound was used as the starting material for the synthesis of dibenzoacenaphthofluoranthenes (DBAFs). The synthetic route involved a Suzuki-Miyaura cross-coupling reaction with an anthracenylboronic acid derivative, followed by a palladium-catalyzed C-H activation step to form the final Z-shaped PAH. google.com

Synthesis of Z-shaped PAHs:

Step 1: Suzuki-Miyaura Coupling: this compound is coupled with an arylboronic acid or ester.

Step 2: C-H Activation/Arylation: An intramolecular palladium-catalyzed reaction forms the final polycyclic structure. google.com

These reactions demonstrate the utility of this compound as a rigid central scaffold from which complex, multi-ring systems can be constructed. The resulting PAHs have unique structures and are explored for their electronic properties. google.com

Integration into Materials Science

The ability to form extended, conjugated systems from this compound makes it a compound of interest in materials science, particularly for organic electronics.

The Z-shaped PAHs synthesized from this compound have been investigated as semiconducting materials in organic thin-film transistors (TFTs). google.com These molecules, which feature a cyclopenta-fused PAH structure, often exhibit high electron affinity and are suitable for use as semiconductors in electronic devices. google.com

The properties of these materials can be tuned by modifying the substituents on the starting materials. For example, the introduction of mesityl groups can improve solubility, while the substitution of carbon with nitrogen in the aromatic core can alter the electronic properties. google.com The unsubstituted DBAF, derived from this compound, showed promising characteristics for p-channel TFTs due to its close π-stacking in the solid state. google.com

Electronic Properties of a DBAF Derivative:

| Property | Value | Method |

|---|---|---|

| HOMO | -5.79 eV | Cyclic Voltammetry |

| LUMO | -3.19 eV | Cyclic Voltammetry |

Data for a dibenzoacenaphthofluoranthene (DBAF) derivative synthesized from this compound. google.com

While specific examples of the incorporation of this compound into polymers or framework materials like Covalent Organic Frameworks (COFs) are not widely reported, its structure makes it a potential candidate for such applications. The four halogen atoms provide multiple reaction sites for polymerization or for linking into a larger network. chemrxiv.org

The synthesis of conjugated polymers often involves the use of di-halogenated monomers in cross-coupling polymerization reactions. rsc.orgnih.gov For instance, novel donor-acceptor conjugated polymers have been synthesized from brominated and nitrogen-containing benzene derivatives for use in organic field-effect transistors. rsc.org Given the structural rigidity and the presence of reactive C-Br bonds, this compound could theoretically serve as a monomer or a cross-linking agent in the creation of porous, crystalline, and stable framework materials. The development of COFs relies on connecting organic building blocks through covalent bonds to form extended networks. unt.edu

Industrial and Specialized Chemical Applications (as a chemical intermediate)

In industrial settings, polyhalogenated benzenes are important intermediates for the synthesis of a wide range of products, including agrochemicals, dyes, and pharmaceuticals. google.comgoogle.com Patent literature indicates that this compound can be a component of reaction mixtures in the production of other brominated and chlorinated benzenes. For example, it is mentioned as a component in the mixture produced during the isomerization of monobromodichlorobenzenes to produce 1-bromo-3,5-dichlorobenzene (B43179), another valuable industrial intermediate. google.comgoogle.comgoogleapis.com

The presence of this compound in these processes highlights its role as a chemical intermediate, even if it is part of a complex mixture that is then separated or further reacted. The various halogenated benzenes produced are often separated and purified for their specific applications. google.comgoogle.com

Environmental Transformation, Degradation, and Persistence of Polyhalogenated Benzenes

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes, primarily driven by physical and chemical factors in the environment. For halogenated benzenes, the key abiotic mechanisms are photolysis and hydrolysis.

Photolytic Stability and Reaction Pathways

Photolysis, or degradation by light, can be a significant pathway for the transformation of aromatic compounds in the atmosphere and surface waters. The rate and products of photolysis are dependent on factors such as the light's wavelength and intensity, and the presence of other chemical species.

For halogenated benzenes, photolytic degradation in the atmosphere is often initiated by reactions with photochemically produced hydroxyl radicals (•OH). While specific data for 1,2-Dibromo-4,5-dichlorobenzene is limited, studies on related compounds like 1,4-dichlorobenzene (B42874) show an estimated atmospheric half-life of 31 days due to this reaction. canada.ca The presence of bromine atoms, which have a lower bond energy than chlorine atoms, may render this compound more susceptible to photolytic cleavage. The general mechanism involves the abstraction of a hydrogen atom or the cleavage of a carbon-halogen bond, leading to the formation of radical intermediates that can undergo further reactions.

Hydrolytic Stability in Aqueous Environments

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many halogenated aromatic compounds, including dichlorobenzenes, hydrolysis is generally a very slow process under typical environmental pH and temperature conditions. learncbse.in Aryl halides are resistant to hydrolysis because the carbon of the carbon-halogen bond is sp2 hybridized, and the nucleophilic attack by water is hindered.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a crucial process for the environmental breakdown of many persistent organic pollutants. Bacteria, in particular, have evolved diverse enzymatic systems to metabolize halogenated aromatic compounds.

Microbial Dechlorination and Debromination Processes

Under anaerobic conditions, a key process for the biodegradation of highly halogenated benzenes is reductive dehalogenation. nih.govresearchgate.net This is a respiratory process where certain bacteria use the halogenated compound as an electron acceptor, removing a halogen atom (chlorine or bromine) and replacing it with a hydrogen atom. researchgate.netnih.gov This process is critical because it often serves as the initial step in making the molecule less toxic and more amenable to further degradation.

Organohalide-respiring bacteria, such as Dehalococcoides and Dehalobacter species, are known to reductively dehalogenate chlorobenzenes. nih.gov For instance, 1,2,4,5-tetrachlorobenzene (B31791) can be reductively dechlorinated to 1,2,4-trichlorobenzene (B33124) and subsequently to dichlorobenzenes. nih.gov It is plausible that this compound could undergo a similar process. Given that the carbon-bromine bond is generally weaker and more susceptible to reduction than the carbon-chlorine bond, initial debromination would be the more likely first step.

Metabolic Transformation Pathways

Once the number of halogen substituents is reduced, or under aerobic conditions, different metabolic pathways become prominent. Aerobic degradation of halogenated benzenes is typically initiated by dioxygenase enzymes. nih.govunesp.br These enzymes incorporate two atoms of oxygen into the aromatic ring, forming a diol intermediate (a cis-dihydrodiol). nih.gov

This initial oxidation destabilizes the aromatic ring, making it susceptible to subsequent enzymatic reactions. unesp.br The diol is then dehydrogenated to form a substituted catechol. For this compound, this would likely be 4,5-dichloro-3-bromocatechol or a related isomer, depending on the initial attack. The catechol intermediate then undergoes ring cleavage, either through an ortho- or meta-cleavage pathway, which breaks open the aromatic ring. nih.govscience.gov The resulting aliphatic acids are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be used for energy and cell growth. unesp.br

The specific pathway and efficiency of degradation can be influenced by the number and position of the halogen atoms. The degradation of 1,3-dichlorobenzene, for example, proceeds via 3,5-dichlorocatechol. nih.gov

Environmental Persistence Considerations

The environmental persistence of this compound is determined by the interplay of its chemical properties and the rates of abiotic and biotic degradation. Due to its low water solubility and high hydrophobicity (inferred from its structure), it is expected to partition strongly to soil organic matter and sediments. researchgate.net

Future Outlook and Emerging Research Directions

Exploration of Novel Catalytic Transformations

The two bromine atoms in 1,2-Dibromo-4,5-dichlorobenzene are prime sites for catalytic cross-coupling reactions, a cornerstone of modern organic synthesis. Future research will likely focus on developing selective and efficient transformations to build molecular complexity.

Palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings are powerful methods for forming carbon-carbon bonds. libretexts.orgnih.gov For polyhalogenated substrates like this compound, the key challenge and research opportunity lies in achieving regioselectivity—the ability to react at one specific halogen site over others. The differential reactivity of C-Br versus C-Cl bonds (C-Br bonds are generally more reactive in oxidative addition) provides a basis for selective coupling.

Future explorations could involve:

Stepwise and Regioselective Couplings: Developing catalytic systems that can selectively activate one C-Br bond, allowing for the sequential introduction of different functional groups. This would enable the synthesis of complex, unsymmetrical molecules from a single, readily available precursor. Research on substrates like 2,4-dichloropyrimidine (B19661) has shown that the choice of ligand, solvent, and base can dramatically influence which halogen site reacts. researchgate.net

Ligand-Controlled Selectivity: Designing specialized ligands, such as sterically hindered N-heterocyclic carbenes (NHCs), that can control the regioselectivity of cross-coupling reactions, potentially even overriding the intrinsic reactivity of the C-X bonds. nih.gov

Novel Coupling Partners: Expanding the scope of coupling partners beyond typical boronic acids (Suzuki) or organostannanes (Stille) to include organozinc (Negishi) and organomagnesium (Kumada) reagents, which could offer different reactivity profiles and functional group tolerance. libretexts.org

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Catalyst/Reagents | Potential Product | Research Focus |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base | Aryl- or vinyl-substituted dichlorobromobenzene | Achieving high regioselectivity for mono- or di-substitution at the C-Br positions. libretexts.orgresearchgate.net |

| Stille Coupling | Pd catalyst, organostannane | Heteroaryl- or alkenyl-substituted dichlorobenzene | Overcoming toxicity of tin reagents and controlling selectivity in polar aprotic solvents. nih.gov |

| Negishi Coupling | Pd or Ni catalyst, organozinc reagent | Alkyl- or aryl-substituted dichlorobenzene | Improving functional group tolerance and managing the sensitivity of organozinc reagents. libretexts.org |

Design of Advanced Materials with Tuned Properties

The structure of this compound makes it an attractive monomer for the synthesis of advanced organic materials, particularly conjugated polymers. These materials are the active components in a range of electronic devices.

The future in this area points toward:

Conducting Polymers: Using this compound as a building block for synthesizing conductive polymers through chemical or electrochemical polymerization. nih.govresearchgate.netiarjset.com The halogen atoms can be substituted via cross-coupling reactions to link aromatic units, creating a conjugated backbone necessary for electrical conductivity. The specific substitution pattern and the nature of the co-monomer would allow for fine-tuning of the polymer's electronic properties, such as its band gap and charge carrier mobility.

Organic Electronics (OLEDs & OFETs): The synthesis of well-defined oligomers and polymers for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The high halogen content can influence molecular packing and intermolecular interactions, which are critical for device performance. Research on related halogenated heterocycles has shown their utility as building blocks for components in dye-sensitized solar cells (DSSCs) and OLEDs.

Fire-Retardant Materials: Polyhalogenated aromatic compounds are known for their flame-retardant properties. Future work could explore the incorporation of this compound into polymer backbones or as an additive to create materials with enhanced fire resistance for applications in electronics, construction, and textiles.

Table 2: Potential Material Applications based on this compound Derivatives

| Material Class | Synthetic Route | Potential Properties | Target Application |

|---|---|---|---|

| Conjugated Polymers | Suzuki or Stille Polymerization | Tunable electronic band gap, solution processability, high charge mobility. | Organic Field-Effect Transistors (OFETs), Photovoltaics. researchgate.net |

| Electrochromic Materials | Electropolymerization | Reversible color change upon application of voltage. | Smart windows, displays. iarjset.com |

Interdisciplinary Research at the Interface of Synthesis and Theoretical Chemistry

The complex interplay of multiple halogen substituents on a single benzene (B151609) ring presents a rich field for theoretical and computational investigation. Combining synthetic experiments with high-level calculations can provide deep insights into the molecule's behavior and guide future research.

Key areas for interdisciplinary research include:

Understanding Halogen···Halogen Interactions: Computational studies using Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) can elucidate the nature of the intramolecular interactions between the adjacent bromine and chlorine atoms. nih.govcolab.wsscispace.com These non-covalent interactions can influence the molecule's conformation, stability, and crystal packing, which are crucial for material properties.

Predicting Reaction Regioselectivity: Theoretical calculations can model the transition states of catalytic reactions to predict which halogen atom is more likely to react under specific conditions. mdpi.com This predictive power can save significant experimental effort by identifying the most promising ligands and reaction parameters to achieve the desired selective transformation.

Designing Molecules with Target Properties: Computational screening can be used to predict the electronic properties (e.g., HOMO/LUMO levels, band gap) of hypothetical polymers derived from this compound before they are synthesized. This in-silico design approach accelerates the discovery of new materials for specific electronic applications.

Sustainable Synthesis and Environmental Impact Mitigation Strategies

As with all chemical manufacturing, there is a growing emphasis on developing greener processes and understanding the environmental footprint of halogenated compounds.

Future research in this domain should focus on:

Green Synthesis Routes: The current synthesis of polyhalogenated benzenes often involves harsh reagents like bromine and Friedel-Crafts catalysts such as aluminum chloride. Future work should explore alternative, more sustainable methods. This could include using solid acid catalysts, developing catalytic halogenation processes that minimize waste, or exploring flow chemistry to improve safety and efficiency.

Biodegradation Studies: The environmental fate of halogenated aromatic compounds is a significant concern. While research has been conducted on the microbial degradation of chlorobenzenes, specific pathways for mixed bromo-chloro compounds are less understood. nih.govnih.gov Future studies should investigate the biodegradability of this compound under both aerobic and anaerobic conditions to identify microbial strains and enzymatic processes capable of its remediation. researchgate.netyoutube.com This is critical for developing effective bioremediation strategies for contaminated sites.

Life Cycle Assessment: Evaluating the complete environmental impact of materials derived from this compound, from synthesis to end-of-life, will be crucial. This includes assessing factors like bioaccumulation potential and toxicity to aquatic organisms, which have been studied for related benzene derivatives. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 1,2-dibromo-4,5-dichlorobenzene, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via sequential halogenation of a benzene precursor. A common approach involves bromination and chlorination steps under controlled conditions. For example:

- Direct halogenation : Use bromine (Br₂) in a polar solvent (e.g., acetic acid) at 0–25°C for bromination, followed by chlorination using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) with a Lewis catalyst (e.g., FeCl₃) .

- Reductive cleavage : For derivatives, Li/t-BuOH/H₂O systems can reduce intermediates to yield halogenated products .

Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to avoid over-halogenation. Use inert atmospheres to prevent side reactions with moisture .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolve molecular geometry and halogen positions using software like SHELXL for refinement. Example bond lengths: C–Br (~1.89 Å) and C–Cl (~1.74 Å) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic proton environments (δ ~7.2–7.8 ppm) and substituent effects.

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M]⁺ at m/z 295.96) and fragmentation patterns .

- Infrared (IR) spectroscopy : Detect C–Br (500–600 cm⁻¹) and C–Cl (550–750 cm⁻¹) stretches .

Advanced Research Questions

Q. How do halogen bonding (XB) and other noncovalent interactions influence the crystal packing of this compound?

Methodological Answer :

- Halogen bonding (C–X⋯Y) : Bromine and chlorine atoms act as XB donors, interacting with electron-rich sites (e.g., oxygen or π-systems). Use SC-XRD to identify interactions like C–Br⋯Cl–C (distance ~3.3–3.5 Å) .

- Competing interactions : Compare XB strength (Br > Cl) with hydrogen bonding. Computational tools (e.g., CrystalExplorer) quantify interaction energies via Hirshfeld surface analysis .

Case Study : In analogous dibromoveratrole, C–Br⋯O interactions dominate packing, while weaker C–Cl⋯Cl–C interactions may form layered structures .

Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict XB sites. Basis sets like def2-TZVP and functionals (e.g., B3LYP) are recommended .

- Reactivity studies : Use Fukui indices to identify electrophilic/nucleophilic regions. For example, bromine atoms exhibit high electrophilicity, directing substitution reactions .

- Molecular dynamics (MD) : Simulate solvent effects on crystallization pathways.

Q. How can this compound serve as a precursor in materials science?

Methodological Answer :

- Polymer synthesis : Act as a monomer for conductive polymers (e.g., polyphenylenes) via Ullmann coupling. Optimize catalytic systems (Cu/ligands) for C–C bond formation .

- Coordination chemistry : Function as a ligand for transition metals (e.g., Pd or Pt) in catalysis. Characterize complexes via SC-XRD and cyclic voltammetry .

Safety Note : Handle with gloveboxes due to toxicity risks. Refer to GHS hazard codes (H315, H319) for safe disposal .

Contradictions and Limitations in Current Research

- Synthetic yields : Direct halogenation may produce mixed isomers; column chromatography is required for purification .

- XB vs. π-stacking : In some crystal structures, π–π interactions compete with XB, complicating packing predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.